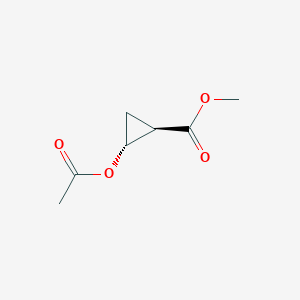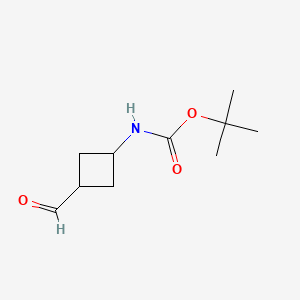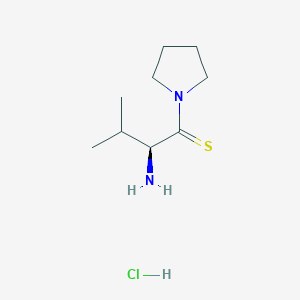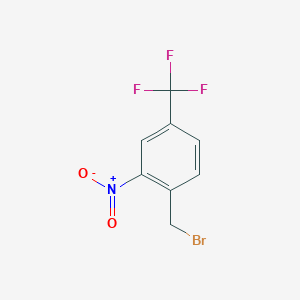
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and an acetoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene followed by acetylation. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetoxy group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
- (1R,2R)-trans-2-Acetoxy-1-cyclopentanol
- (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
- (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Uniqueness
rel-(1R,2R)-Methyl 2-acetoxycyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex organic compounds, distinguishing it from other similar compounds that may lack this structural feature.
特性
CAS番号 |
168141-88-6 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.1519 |
同義語 |
Cyclopropanecarboxylic acid, 2-(acetyloxy)-, methyl ester, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)

![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)
